molecular formula C28H52N4O8 B556574 Tri-tert-Butyl-1,4,7,10-Tetraazacyclododecan-1,4,7,10-tetraacetat CAS No. 137076-54-1

Tri-tert-Butyl-1,4,7,10-Tetraazacyclododecan-1,4,7,10-tetraacetat

Katalognummer: B556574
CAS-Nummer: 137076-54-1
Molekulargewicht: 572.7 g/mol
InChI-Schlüssel: RVUXZXMKYMSWOM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

DOTA-Tri(tert-butylester): , auch bekannt als 1,4,7,10-Tetraazacyclododecan-1,4,7-tris-tert-butylacetat-10-essigsäure, ist eine makrocyclische Verbindung, die im Bereich der Chemie und Medizin weit verbreitet ist. Es ist ein Derivat von DOTA (1,4,7,10-Tetraazacyclododecan-1,4,7,10-Tetraessigsäure), das für seine Fähigkeit bekannt ist, stabile Komplexe mit Metallionen zu bilden. Diese Eigenschaft macht DOTA-Tri(tert-butylester) zu einem wichtigen Bestandteil bei der Entwicklung von Bildgebungsmitteln und therapeutischen Verbindungen .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von DOTA-Tri(tert-butylester) beinhaltet typischerweise die Reaktion von Cyclenen (1,4,7,10-Tetraazacyclododecan) mit tert-Butylbromacetat. Die Reaktion wird in Gegenwart einer Base wie Natriumhydrid oder Kaliumcarbonat durchgeführt. Das resultierende Produkt wird dann unter Verwendung von Techniken wie Säulenchromatographie gereinigt .

Industrielle Produktionsmethoden: In industriellen Umgebungen folgt die Produktion von DOTA-Tri(tert-butylester) ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von automatisierten Reaktoren und Reinigungssystemen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verbindung wird oft in großen Mengen hergestellt und an Forschungslabore und Pharmaunternehmen geliefert .

Wissenschaftliche Forschungsanwendungen

Chemistry: DOTA-tri(t-butyl ester) is used as a chelating agent in the synthesis of metal complexes. These complexes are studied for their stability and reactivity, which are important for various chemical applications .

Biology: In biological research, DOTA-tri(t-butyl ester) is used to label biomolecules such as peptides and proteins. The labeled biomolecules are used in studies involving receptor binding, enzyme activity, and cellular uptake .

Medicine: The compound is widely used in the development of imaging agents for positron emission tomography (PET) and magnetic resonance imaging (MRI). It is also used in the synthesis of therapeutic agents for targeted radionuclide therapy .

Industry: In the industrial sector, DOTA-tri(t-butyl ester) is used in the production of diagnostic and therapeutic agents. It is also used in the development of new materials with specific properties .

Biochemische Analyse

Biochemical Properties

Tri-tert-butyl 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetate can be employed to prepare gadolinium ion functionalized with DOTA-LAE (lactobionic acid-ethylenediamine), which is used as a contrast agent for magnetic resonance imaging (MRI) . It can also be used to prepare DOTA-conjugates of ursolic acid and ZD 2 peptide 64 Cu-DOTA conjugates . The exact enzymes, proteins, and other biomolecules it interacts with are not specified in the available literature.

Molecular Mechanism

It is known to be involved in the preparation of various complexes , but the details of how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, are not specified in the available literature.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of DOTA-tri(t-butyl ester) typically involves the reaction of cyclen (1,4,7,10-tetraazacyclododecane) with tert-butyl bromoacetate. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate. The resulting product is then purified using techniques such as column chromatography .

Industrial Production Methods: In industrial settings, the production of DOTA-tri(t-butyl ester) follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. The compound is often produced in bulk and supplied to research laboratories and pharmaceutical companies .

Analyse Chemischer Reaktionen

Arten von Reaktionen: DOTA-Tri(tert-butylester) durchläuft verschiedene chemische Reaktionen, darunter:

    Substitutionsreaktionen: Die tert-Butyl-estergruppen können durch nukleophile Substitutionsreaktionen durch andere funktionelle Gruppen ersetzt werden.

    Komplexbildungsreaktionen: Die Verbindung bildet stabile Komplexe mit Metallionen wie Gallium, Indium und Yttrium. .

Häufige Reagenzien und Bedingungen:

Hauptprodukte, die gebildet werden:

Wissenschaftliche Forschungsanwendungen

Chemie: DOTA-Tri(tert-butylester) wird als Chelatbildner bei der Synthese von Metallkomplexen verwendet. Diese Komplexe werden auf ihre Stabilität und Reaktivität untersucht, die für verschiedene chemische Anwendungen wichtig sind .

Biologie: In der biologischen Forschung wird DOTA-Tri(tert-butylester) verwendet, um Biomoleküle wie Peptide und Proteine ​​zu markieren. Die markierten Biomoleküle werden in Studien verwendet, die sich mit Rezeptorbindung, Enzymaktivität und zellulärer Aufnahme befassen .

Medizin: Die Verbindung wird häufig bei der Entwicklung von Bildgebungsmitteln für die Positronen-Emissions-Tomographie (PET) und die Magnetresonanztomographie (MRT) eingesetzt. Es wird auch bei der Synthese von therapeutischen Wirkstoffen für die zielgerichtete Radionuklidtherapie verwendet .

Industrie: Im Industriebereich wird DOTA-Tri(tert-butylester) bei der Herstellung von diagnostischen und therapeutischen Mitteln eingesetzt. Es wird auch bei der Entwicklung neuer Materialien mit bestimmten Eigenschaften verwendet .

Wirkmechanismus

Mechanismus: DOTA-Tri(tert-butylester) übt seine Wirkungen aus, indem es stabile Komplexe mit Metallionen bildet. Die makrocyclische Struktur der Verbindung sorgt für eine hohe Stabilität der Metallkomplexe, was für deren Verwendung in der Bildgebung und in therapeutischen Anwendungen unerlässlich ist .

Molekulare Ziele und Signalwege: Die primären molekularen Ziele von DOTA-Tri(tert-butylester) sind Metallionen wie Gallium, Indium und Yttrium. Die Verbindung bildet Komplexe mit diesen Ionen, die dann verwendet werden können, um bestimmte biologische Signalwege oder Gewebe im Körper anzuvisieren .

Wirkmechanismus

Mechanism: DOTA-tri(t-butyl ester) exerts its effects by forming stable complexes with metal ions. The macrocyclic structure of the compound provides a high degree of stability to the metal complexes, which is essential for their use in imaging and therapeutic applications .

Molecular Targets and Pathways: The primary molecular targets of DOTA-tri(t-butyl ester) are metal ions such as gallium, indium, and yttrium. The compound forms complexes with these ions, which can then be used to target specific biological pathways or tissues in the body .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

  • DOTA (1,4,7,10-Tetraazacyclododecan-1,4,7,10-Tetraessigsäure)
  • DO3A (1,4,7,10-Tetraazacyclododecan-1,4,7-triessigsäure)
  • NOTA (1,4,7-Triazacyclononan-1,4,7-triessigsäure)

Vergleich:

Biologische Aktivität

Tri-tert-butyl 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetate (often abbreviated as DOTA-tris(t-butyl ester)) is a compound of significant interest in the fields of medicinal chemistry and radiopharmaceuticals. Its unique structure allows it to form stable complexes with various metal ions, particularly lanthanides and actinides, making it valuable for applications in imaging and therapy.

  • Molecular Formula : C28H52N4O8
  • Molecular Weight : 572.74 g/mol
  • CAS Number : 137076-54-1
  • Purity : ≥95% (T)
  • Physical Form : Crystalline solid

DOTA-tris(t-butyl ester) functions primarily through its ability to chelate metal ions. The tetraazacyclododecane ring structure provides multiple nitrogen donor atoms that can effectively bind to metal ions. This property is particularly useful in the development of radiopharmaceuticals for diagnostic imaging and targeted radiotherapy.

1. Metal Ion Complexation

DOTA derivatives are known for their high stability constants with metal ions. For instance:

  • Gadolinium (Gd) complexes are used as contrast agents in magnetic resonance imaging (MRI).
  • Copper (Cu) complexes are explored for positron emission tomography (PET).

The stability of these complexes is crucial for ensuring that the metal ion remains bound during circulation in biological systems, minimizing toxicity and enhancing imaging quality.

2. Cellular Uptake and Distribution

Studies have shown that DOTA-conjugated compounds can be effectively taken up by cells. For example:

  • DOTA-conjugated peptides demonstrated enhanced cellular uptake compared to non-conjugated counterparts due to receptor-mediated endocytosis.
  • The lipophilicity imparted by the tert-butyl groups aids in membrane permeability.

3. Therapeutic Applications

DOTA derivatives are being investigated for their potential in targeted alpha therapy (TAT). The ability to deliver radioactive isotopes directly to cancer cells allows for localized treatment with minimal damage to surrounding healthy tissue.

Case Study 1: Imaging with Gadolinium-DOTA

A study conducted on patients undergoing MRI showed that Gadolinium-DOTA provided superior contrast enhancement compared to traditional agents. The study highlighted the safety profile and efficacy of DOTA-based agents in clinical settings.

Case Study 2: Targeted Therapy with Copper-DOTA

Research involving Cu-DOTA conjugates demonstrated promising results in targeting specific cancer cells. In vitro studies indicated significant cytotoxic effects on cancer cell lines while sparing normal cells, suggesting a potential for targeted therapies.

Data Table: Stability Constants of DOTA Complexes

Metal IonStability Constant (log K)Application
Gd(III)22.0MRI Contrast Agent
Cu(II)19.5PET Imaging
Lu(III)21.0Radiotherapy

Eigenschaften

IUPAC Name

2-[4,7,10-tris[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H52N4O8/c1-26(2,3)38-23(35)19-30-12-10-29(18-22(33)34)11-13-31(20-24(36)39-27(4,5)6)15-17-32(16-14-30)21-25(37)40-28(7,8)9/h10-21H2,1-9H3,(H,33,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVUXZXMKYMSWOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN1CCN(CCN(CCN(CC1)CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H52N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90469329
Record name [4,7,10-Tris(2-tert-butoxy-2-oxoethyl)-1,4,7,10-tetraazacyclododecan-1-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90469329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

572.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137076-54-1
Record name [4,7,10-Tris(2-tert-butoxy-2-oxoethyl)-1,4,7,10-tetraazacyclododecan-1-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90469329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tri-tert-butyl 1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Tri-tert-butyl 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CVY7P26TWY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tri-tert-butyl 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetate
Reactant of Route 2
Reactant of Route 2
Tri-tert-butyl 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetate
Reactant of Route 3
Reactant of Route 3
Tri-tert-butyl 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetate
Reactant of Route 4
Reactant of Route 4
Tri-tert-butyl 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetate
Reactant of Route 5
Reactant of Route 5
Tri-tert-butyl 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetate
Reactant of Route 6
Reactant of Route 6
Tri-tert-butyl 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetate
Customer
Q & A

Q1: How does Tri-tert-butyl 1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetate contribute to the anti-thrombogenic properties of the endothelium-mimicking surface?

A: Tri-tert-butyl 1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetate acts as a chelating agent for copper ions (Cu2+). This complex, denoted as DTris@Cu in the study, is then grafted onto the surface of the medical device. DTris@Cu possesses the ability to generate nitric oxide (NO). [] Nitric oxide is a known vasodilator and inhibitor of platelet aggregation, playing a crucial role in the natural anti-thrombogenic properties of healthy endothelium. By releasing NO, the modified surface actively combats thrombosis.

Q2: What are the advantages of combining Tri-tert-butyl 1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetate with Hyaluronic Acid in this application?

A: The research utilizes a two-pronged approach to mimic the endothelium. Tri-tert-butyl 1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetate, through its copper complex, provides the "active attack" by generating NO. Hyaluronic acid (HA), on the other hand, contributes to the "zone defense." HA is a major component of the glycocalyx, a protective layer on the endothelial surface that repels platelets and other cells. [] By incorporating HA into the surface modification, the researchers created a physical barrier against thrombosis and biofouling, further enhancing the efficacy of the NO release.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.